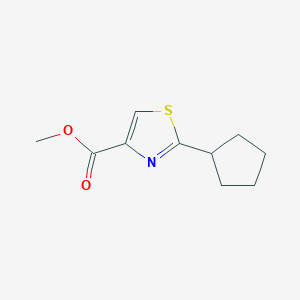

Methyl 2-cyclopentylthiazole-4-carboxylate

Description

Methyl 2-cyclopentylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopentyl group at the 2-position and a methyl ester at the 4-position. The thiazole core, a five-membered ring containing nitrogen and sulfur atoms, imparts unique electronic and steric properties. The methyl ester group contributes to solubility in organic solvents and may serve as a reactive site for hydrolysis or transesterification.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

methyl 2-cyclopentyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H13NO2S/c1-13-10(12)8-6-14-9(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

ITSGPKOZGGWZMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopentylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentylthiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 2-cyclopentylthiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopentylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the Thiazole 2-Position

Methyl 2-phenylthiazole-4-carboxylate

- Structure : A phenyl group replaces the cyclopentyl substituent at the thiazole 2-position.

- Steric Effects: The planar phenyl group may reduce steric hindrance compared to the three-dimensional cyclopentyl group, influencing binding affinity in biological targets. Synthetic Applications: The phenyl derivative is often used as a precursor in cross-coupling reactions due to aromatic stability, whereas the cyclopentyl analog may require tailored synthetic routes .

Methyl 2-chlorothiazole-4-carboxylate

- Structure : A chlorine atom replaces the cyclopentyl group.

- Key Differences :

- Electrophilicity : The electron-withdrawing chlorine increases the electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitution or cycloaddition reactions .

- Polarity : The chloro substituent increases polarity (higher dipole moment), improving aqueous solubility compared to the cyclopentyl analog .

- Toxicity : Chlorinated thiazoles may pose higher environmental or toxicity risks, whereas the cyclopentyl group is generally considered metabolically stable .

Functional Group Variations at the 4-Position

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : A pyrimidine ring replaces the thiazole, with a carboxylic acid at the 4-position.

- Key Differences :

- Acidity : The carboxylic acid group (pKa ~4.2) is more acidic than the methyl ester, favoring ionization in physiological conditions. This impacts solubility and bioavailability .

- Ring Electronics : The pyrimidine ring (two nitrogen atoms) exhibits stronger electron-deficient character than thiazole, altering reactivity in metal-catalyzed reactions .

Methyl Salicylate

- Structure : A simple aromatic ester with a hydroxyl group.

- Key Differences :

- Volatility : Methyl salicylate has a lower boiling point (~222°C) compared to thiazole esters (estimated >250°C for Methyl 2-cyclopentylthiazole-4-carboxylate), reflecting differences in molecular weight and hydrogen bonding .

- Applications : Methyl salicylate is widely used in fragrances and analgesics, whereas thiazole esters are more common in agrochemicals or pharmaceuticals due to heterocyclic stability .

- Volatility : Methyl salicylate has a lower boiling point (~222°C) compared to thiazole esters (estimated >250°C for Methyl 2-cyclopentylthiazole-4-carboxylate), reflecting differences in molecular weight and hydrogen bonding .

Complex Derivatives with Mixed Functional Groups

Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

- Structure: Features additional amino and hydroxyl groups on a branched alkyl chain.

- Key Differences: Solubility: The polar amino and hydroxyl groups enhance water solubility, contrasting with the lipophilic cyclopentyl analog .

Data Tables

Table 1: Physical Properties of Selected Thiazole Esters

Table 2: Reactivity and Stability Comparison

| Compound | Electrophilicity | Hydrolysis Rate (pH 7) | Thermal Stability |

|---|---|---|---|

| This compound | Moderate | Low | High |

| Methyl 2-chlorothiazole-4-carboxylate | High | Moderate | Moderate |

| Methyl salicylate | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.